synthesis protocol for 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid
synthesis protocol for 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid
An In-Depth Technical Guide to the Synthesis of 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid
Introduction
3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It incorporates a phenylboronic acid moiety, a versatile functional group known for its ability to form reversible covalent bonds with diols, a feature famously exploited in the diabetes drug Velcade® and in various biosensors. The molecule is completed by a dimethylaminoethylamide side chain, which can modulate solubility, cell permeability, and pharmacokinetic properties.
This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of this target compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen synthetic strategy, offering insights rooted in established principles of organic chemistry. The core of this synthesis is a direct amide coupling reaction, a cornerstone of modern pharmaceutical synthesis.
Synthetic Strategy: An Overview
The most direct and efficient pathway to construct the target molecule is via the formation of an amide bond between 3-Carboxyphenylboronic acid and N,N-dimethylethane-1,2-diamine. To achieve this under mild conditions that preserve the sensitive boronic acid group, a carbodiimide-mediated coupling reaction is employed. Specifically, we will utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) as an activating agent. This combination is widely recognized for its efficacy in minimizing side reactions and reducing the risk of racemization in chiral substrates.[1]
Overall Reaction Scheme:
Mechanism of Amide Bond Formation: The Role of EDC/HOBt
The success of this synthesis hinges on the controlled activation of the carboxylic acid group of 3-Carboxyphenylboronic acid. Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which could degrade the boronic acid moiety. Coupling agents circumvent this by creating a highly reactive intermediate.
The EDC/HOBt system operates via a well-established, multi-step mechanism:[2][3]
-
Activation of the Carboxylic Acid: The carbodiimide (EDC) protonates, making it highly electrophilic. The carboxylate anion of 3-Carboxyphenylboronic acid then attacks the central carbon of EDC, forming a highly reactive O-acylisourea intermediate. This is the rate-determining step of the overall process.[4]
-
Formation of the HOBt Ester: While the O-acylisourea is reactive enough to couple with the amine, it is also unstable and can rearrange into an inactive N-acylurea byproduct. To prevent this, HOBt is introduced. HOBt acts as a superior nucleophile, rapidly intercepting the O-acylisourea to form an active HOBt ester.[4][5] This new intermediate is more stable than the O-acylisourea but still highly susceptible to nucleophilic attack by the amine.
-
Nucleophilic Attack and Amide Formation: The primary amine of N,N-dimethylethane-1,2-diamine attacks the carbonyl carbon of the HOBt ester. This step forms the desired amide bond and regenerates HOBt, which can then participate in another catalytic cycle.[4] The urea byproduct formed from EDC is typically water-soluble, facilitating its removal during aqueous work-up.[1]
Experimental Protocol
This protocol is designed for researchers with standard training in synthetic organic chemistry. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | 1.00 g | 6.03 | 1.0 |
| N,N-dimethylethane-1,2-diamine | C₄H₁₂N₂ | 88.15 | 0.59 g (0.67 mL) | 6.63 | 1.1 |
| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 1.39 g | 7.23 | 1.2 |
| HOBt (anhydrous) | C₆H₅N₃O | 135.13 | 0.98 g | 7.23 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 2.09 mL | 12.06 | 2.0 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 40 mL | - | - |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 10 mL | - | - |
| Saturated aq. NaHCO₃ solution | - | - | - | - | - |
| Brine (Saturated aq. NaCl) | - | - | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | - |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Carboxyphenylboronic acid (1.00 g, 6.03 mmol).[6]
-
Add anhydrous Dichloromethane (40 mL) and anhydrous N,N-Dimethylformamide (10 mL). The DMF is added to ensure complete dissolution of the starting material.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.
-
Cool the reaction flask to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the EDC activation and to minimize potential side reactions.
-
-
Activation:
-
To the cooled, stirring solution, add 1-hydroxybenzotriazole (HOBt, 0.98 g, 7.23 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.39 g, 7.23 mmol).
-
Slowly add N,N-Diisopropylethylamine (DIPEA, 2.09 mL, 12.06 mmol) dropwise. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the carboxylic acid proton, facilitating the reaction.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active HOBt ester.
-
-
Amine Addition and Reaction:
-
While maintaining the temperature at 0 °C, add N,N-dimethylethane-1,2-diamine (0.67 mL, 6.63 mmol) dropwise to the reaction mixture.[7]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir at room temperature for 12-18 hours.
-
Reaction Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The disappearance of the 3-Carboxyphenylboronic acid spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove unreacted HOBt and any remaining acid.
-
Water (1 x 50 mL).
-
Brine (1 x 50 mL) to aid in the separation of the organic and aqueous layers.
-
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The purification of boronic acids can be challenging. Standard silica gel chromatography can sometimes lead to decomposition or irreversible binding of the product to the stationary phase.[8][9]
-
Recommended Method (Trituration/Recrystallization):
-
Dissolve the crude residue in a minimal amount of a polar solvent (e.g., methanol or ethyl acetate).
-
Slowly add a non-polar solvent (e.g., diethyl ether or hexanes) while stirring until a precipitate forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Alternative Method (Acid-Base Extraction): Boronic acids have acidic properties similar to carboxylic acids.[8] An acid-base extraction can be effective.[10]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., 1M NaHCO₃). The boronic acid product should move to the aqueous layer as its boronate salt.
-
Wash the aqueous layer with ethyl acetate to remove non-acidic organic impurities.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3, causing the pure product to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Characterization
The identity and purity of the final product, 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid (C₁₁H₁₇BN₂O₃, MW: 236.08 g/mol )[11], should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline solid.
Synthesis Workflow Visualization
The entire experimental process can be summarized in the following workflow diagram.
References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from ResearchGate. [Link]
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Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. Retrieved from Common Organic Chemistry. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Retrieved from National Institutes of Health. [Link]
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Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate. Retrieved from ResearchGate. [Link]
- WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents.
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Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved from Reddit. [Link]
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Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. Retrieved from Oxford Academic. [Link]
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(PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. Retrieved from ResearchGate. [Link]
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Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025, November 8). Retrieved from Chemistry Stack Exchange. [Link]
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Coupling Reagents - Aapptec Peptides. Retrieved from Aapptec. [Link]
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Our method of synthesis of N,N‐dimethylethanethioamides comparison with the recent literature. - ResearchGate. Retrieved from ResearchGate. [Link]
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An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines - ResearchGate. (2025, August 6). Retrieved from ResearchGate. [Link]
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1,1-Dimethylethylenediamine - Wikipedia. Retrieved from Wikipedia. [Link]
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Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH. Retrieved from National Institutes of Health. [Link]
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Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]
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3-Carboxyphenylboronic acid | C7H7BO4 | CID 2733957 - PubChem. Retrieved from PubChem. [Link]
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